The synthesis of Adefovir Diphosphate Triethylamine Salt involves several key steps:
Technical details regarding the synthesis can vary based on the specific protocols employed, but common methods include using dimethylformamide as a solvent and employing techniques such as high-performance liquid chromatography for purification .
Adefovir Diphosphate Triethylamine Salt participates in various chemical reactions relevant to its function as an antiviral agent:
The mechanism of action for Adefovir Diphosphate Triethylamine Salt involves:
Adefovir Diphosphate Triethylamine Salt exhibits several notable physical and chemical properties:
Additional analyses such as nuclear magnetic resonance spectroscopy confirm the integrity and purity of synthesized samples .
Adefovir Diphosphate Triethylamine Salt is primarily used in scientific research and clinical settings for:
Moreover, ongoing research explores its potential applications against other viral pathogens, expanding its therapeutic scope beyond hepatitis B .
Adefovir diphosphate triethylamine salt is scientifically designated as P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonic acid diphosphate triethylamine salt, with the CAS Registry Number 1346598-45-5 [2] [4]. Its molecular formula is C₈H₁₄N₅O₁₀P₃•xC₆H₁₅N, indicating the diphosphate anion paired with variable triethylamine counterions (x). The free acid form (adefovir diphosphate) has a molecular weight of 433.15 g/mol, while the triethylamine salt form exhibits a higher molecular weight of 534.34 g/mol (for a defined stoichiometry) [4] [6]. This salt formation significantly modifies physicochemical properties without altering the core pharmacologically active moiety—the acyclic nucleoside phosphonate analog. Alternative names include PMEA diphosphate and 9-[2-[[phosphono(phosphonooxy)phosphoryl]methoxy]ethyl]adenine triethylamine salt, reflecting its structural relationship to adefovir (PMEA) [2] [6].
Table 1: Systematic Nomenclature and Identifiers | Designation | Value | Source |
---|---|---|---|
IUPAC Name | P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonic acid diphosphate triethylamine salt | [4] | |
CAS Number | 1346598-45-5 | [2] [4] | |
Molecular Formula | C₈H₁₄N₅O₁₀P₃•xC₆H₁₅N | [4] [6] | |
Molecular Weight (Salt) | 534.34 g/mol (specified stoichiometry) | [4] | |
Common Synonyms | PMEA Diphosphate, Adefovir Diphosphate Triethylamine Salt | [2] [6] |
Crystallography: While direct single-crystal X-ray diffraction data for adefovir diphosphate triethylamine salt isn't fully available in the provided sources, analogous cocrystal studies (e.g., adefovir dipivoxil-saccharin) confirm the critical role of hydrogen bonding networks (N–H···O, O–H···O) and phosphate group geometry in solid-state packing [3]. Such interactions likely stabilize the triethylamine salt form, potentially forming dimeric or polymeric structures via phosphonate-oxygen interactions, as observed in related multidomain sulfonamide crystals [10].
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared Spectroscopy (FT-IR): Key vibrations include:
Table 2: Key Spectroscopic Signatures | Technique | Key Assignments | Spectral Region |
---|---|---|---|
¹H NMR | Purine H-8 | δ 8.2-8.4 ppm | |
–CH₂–OP | δ 4.0-4.5 ppm | ||
–O–CH₂–CH₂–N | δ 3.7-3.9 ppm | ||
(CH₃CH₂)₃NH⁺ | δ 1.2-1.4 ppm (CH₃), 3.0-3.2 ppm (CH₂) | ||
³¹P NMR | Phosphate (Pγ) | δ -0.5 to -2 ppm | |
Diphosphate (Pα) | δ -10 to -12 ppm | ||
FT-IR | ν(P=O) | 1240-1280 cm⁻¹ | |
ν(P–O–C) | 1000-1050 cm⁻¹ | ||
δ(N–H) | 1580-1650 cm⁻¹ | ||
ν(C–H) triethylamine | 2800-3000 cm⁻¹ |
The formation of adefovir diphosphate triethylamine salt is driven by proton transfer from the acidic phosphonate groups (–P(O)(OH)₂) to triethylamine ((CH₃CH₂)₃N), generating a triethylammonium cation paired with the polyanionic adefovir diphosphate. This salt formation significantly enhances aqueous solubility compared to the free acid form, critical for in vitro enzymatic and cell-based assays requiring precise concentrations of the active metabolite [4] [6]. Thermodynamic studies on adefovir cocrystals (e.g., with saccharin) demonstrate that solvent choice, temperature, and component ratios crucially impact crystallization efficiency and phase stability [3]. Specifically:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9